

# Application Notes and Protocols: Synthesis of Lithium-Ion Battery Cathodes from Spodumene Concentrate

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## Compound of Interest

Compound Name: Spodumene ( $\text{AlLi}(\text{SiO}_3)_2$ )

Cat. No.: B074402

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## Introduction

Spodumene, a lithium aluminum inosilicate mineral ( $\text{LiAl}(\text{SiO}_3)_2$ ), is a primary hard-rock source for lithium, a critical component in the manufacturing of lithium-ion batteries.<sup>[1]</sup> The increasing demand for electric vehicles and portable electronics has intensified the need for efficient and sustainable methods to process spodumene concentrate into high-purity, battery-grade lithium compounds for cathode synthesis.<sup>[2][3]</sup> These application notes provide detailed protocols and quantitative data for researchers and scientists on the transformation of spodumene concentrate into lithium precursors—lithium carbonate ( $\text{Li}_2\text{CO}_3$ ) and lithium hydroxide ( $\text{LiOH}$ )—and their subsequent use in the synthesis of nickel-manganese-cobalt (NMC) cathodes.

## From Spodumene Concentrate to Lithium Precursors: A Detailed Workflow

The extraction of lithium from spodumene is a multi-step process that typically involves thermal treatment to convert the crystal structure, followed by chemical leaching and purification to obtain battery-grade lithium salts.<sup>[4][5]</sup>

## Logical Workflow: Spodumene Processing to Lithium Precursors

The following diagram illustrates the conventional acid leach process for producing lithium carbonate and lithium hydroxide from spodumene concentrate.

Caption: Workflow for lithium precursor synthesis from spodumene.

## Data Presentation: Spodumene Processing Parameters and Yields

The following tables summarize key quantitative data from various studies on the extraction of lithium from spodumene.

Table 1: Thermal Treatment and Acid Leaching Parameters

Parameter	Value	Reference
Calcination ( $\alpha$ to $\beta$ -spodumene)		
Temperature	1050-1100 °C	[6]
Residence Time	> 30 minutes	[6]
Sulfuric Acid Roasting		
Temperature	250 °C	[7][8]
Sulfuric Acid Excess	140% of stoichiometric	[8]
Roasting Time	30 minutes	[7][8]
Water Leaching		
Temperature	Room Temperature	[7]
Leaching Time	15 minutes	[7]
Liquid-to-Solid Ratio	1.85	[7]

| Lithium Extraction Yield | 96.9% |[7] |

Table 2: Alternative Spodumene Processing Methods and Efficiencies

Method	Key Reagents	Temperature	Lithium Extraction/Recovery	Reference
Sodium Carbonate Autoclave	Na <sub>2</sub> CO <sub>3</sub>	225 °C	~94% conversion efficiency	[9]
Direct Roasting (α-spodumene)	Na <sub>2</sub> CO <sub>3</sub> , Al <sub>2</sub> O <sub>3</sub>	750 °C	>90% yield of Li <sub>2</sub> CO <sub>3</sub>	[10][11]
Chlorination Roasting	CaCl <sub>2</sub>	900 °C	90.2% conversion	[7]
High-Pressure NaOH Leaching	NaOH	-	95.8%	[3]

| HF Acid Leaching | HF | 75 °C | >90% extraction |[7] |

## Experimental Protocols: From Spodumene to Cathode

### Protocol 1: Production of Battery-Grade Lithium Carbonate via Sulfuric Acid Route

This protocol details the conventional method for extracting lithium from spodumene concentrate and converting it to lithium carbonate.

#### 1. Thermal Conversion of Spodumene:

- Heat spodumene concentrate (typically 6% Li<sub>2</sub>O) in a furnace to 1050-1100°C for at least 30 minutes to convert α-spodumene to the more reactive β-spodumene.[6]
- Allow the calcined material to cool.

#### 2. Sulfuric Acid Roasting:

- Mix the cooled  $\beta$ -spodumene with concentrated (93%) sulfuric acid, using a 40% stoichiometric excess.[8]
- Heat the mixture in a rotary kiln to 250°C for 30 minutes.[7][8] This reaction forms water-soluble lithium sulfate ( $\text{Li}_2\text{SO}_4$ ).[3]

### 3. Water Leaching:

- Leach the roasted material with water at room temperature for 15 minutes with a liquid-to-solid ratio of 1.85 to dissolve the lithium sulfate.[7]

### 4. Purification of Leach Solution:

- Adjust the pH of the lithium sulfate solution to precipitate impurities. For example, increasing the pH can remove iron and aluminum hydroxides.[12]
- Filter the solution to remove solid impurities.
- Further purification steps may involve ion exchange or solvent extraction to remove trace divalent cations like  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ . [13]

### 5. Precipitation of Lithium Carbonate:

- Heat the purified lithium sulfate solution.
- Add a saturated solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) to the hot lithium sulfate solution to precipitate lithium carbonate, as its solubility decreases at higher temperatures.[14]
- Filter the precipitated  $\text{Li}_2\text{CO}_3$ , wash with hot deionized water to remove residual sodium sulfate, and dry the product.[13][15] The resulting purity can be over 99.9%.[13]

## Protocol 2: Synthesis of NMC811 Cathode via Co-precipitation and Solid-State Reaction

This protocol describes the synthesis of  $\text{LiNi}_{0.8}\text{Mn}_{0.1}\text{Co}_{0.1}\text{O}_2$  (NMC811) using spodumene-derived lithium hydroxide.

### 1. Precursor Synthesis (Hydroxide Co-precipitation):

- Prepare an aqueous solution of transition metal sulfates with a molar ratio of Ni:Mn:Co = 8:1:1.[16]
- In a continuously stirred tank reactor (CSTR), pump the transition metal solution and a solution of sodium hydroxide (NaOH) as the precipitating agent.[2][16]
- Add ammonium hydroxide (NH<sub>4</sub>OH) as a chelating agent to control particle size and morphology.[2][16]
- Maintain a constant pH (typically around 11.5) and temperature (50-60°C) in the reactor.[2][17]
- The co-precipitation reaction forms spherical (Ni<sub>0.8</sub>Mn<sub>0.1</sub>Co<sub>0.1</sub>) (OH)<sub>2</sub> precursor particles.
- Filter, wash, and dry the precursor powder.

## 2. Lithiation and Calcination (Solid-State Reaction):

- Homogeneously mix the dried NMC(OH)<sub>2</sub> precursor with battery-grade lithium hydroxide (LiOH·H<sub>2</sub>O) derived from spodumene. An excess of lithium (typically 1-5%) is used to compensate for lithium loss at high temperatures.[18]
- The use of LiOH is preferred for nickel-rich cathodes as it allows for lower calcination temperatures.[18][19]
- Perform a two-step calcination process:
  - Pre-calcination at a lower temperature to decompose the hydroxides.
  - Final calcination at a higher temperature (typically 700-800°C) in an oxygen-rich atmosphere to form the final layered oxide structure.[18]
- The resulting powder is the active NMC811 cathode material.

## Visualization of Cathode Synthesis Workflow

The following diagram illustrates the co-precipitation and solid-state synthesis of NMC811 cathode material.

Caption: Workflow for NMC811 cathode synthesis.

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